molecular formula C12H17NO2 B1593633 Ethyl 2-(benzylamino)propanoate CAS No. 54159-18-1

Ethyl 2-(benzylamino)propanoate

Cat. No. B1593633
CAS RN: 54159-18-1
M. Wt: 207.27 g/mol
InChI Key: QDBFFNIUCGDMQN-UHFFFAOYSA-N
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Patent
US08759334B2

Procedure details

To a solution of 2-bromo-propionic acid ethyl ester (17.90 mL, 1 eq.) in 250 mL of MeCN were added benzylamine (13.45 mL, 0.9 eq.) and potassium carbonate (28.60 g, 1.5 eq.). The reaction was refluxed for 2 h then cooled to 20° C. The crude was filtered, washed with EtOAc. The filtrate was concentrated under reduced pressure, then purified by chromatography on silica gel (elution with heptane/EtOAc: 9/1 to 7/3) to afford 2-benzylamino-propionic acid ethyl ester (24.74 g, yield=97%).
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
13.45 mL
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH:5](Br)[CH3:6])[CH3:2].[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CC#N>[CH2:1]([O:3][C:4](=[O:8])[CH:5]([NH:16][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:6])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
17.9 mL
Type
reactant
Smiles
C(C)OC(C(C)Br)=O
Name
Quantity
13.45 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
28.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crude was filtered
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (elution with heptane/EtOAc: 9/1 to 7/3)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)NCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.74 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.